molecular formula C8H11NO2 B12090472 2-(Aminomethyl)-3-methoxyphenol CAS No. 822520-00-3

2-(Aminomethyl)-3-methoxyphenol

Cat. No.: B12090472
CAS No.: 822520-00-3
M. Wt: 153.18 g/mol
InChI Key: FLSOMGPWKREWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-(aminomethyl)-3-methoxy- is an organic compound characterized by a phenolic structure with an aminomethyl group at the second position and a methoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-(aminomethyl)-3-methoxy- can be achieved through several methods. One common approach involves the reaction of 2-(aminomethyl)phenol with methoxy-containing reagents under controlled conditions. For instance, the reaction can be carried out using methoxybenzene derivatives in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Phenol, 2-(aminomethyl)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic ring undergoes substitution with different electrophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Phenol, 2-(aminomethyl)-3-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-(aminomethyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by donating hydrogen atoms or electrons to neutralize free radicals. Additionally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    Phenol: A simple phenolic compound with a hydroxyl group attached to a benzene ring.

    2-(Aminomethyl)phenol: Similar structure but lacks the methoxy group.

    3-Methoxyphenol: Contains a methoxy group but lacks the aminomethyl group.

Uniqueness: Phenol, 2-(aminomethyl)-3-methoxy- is unique due to the presence of both aminomethyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

822520-00-3

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(aminomethyl)-3-methoxyphenol

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4,10H,5,9H2,1H3

InChI Key

FLSOMGPWKREWBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.